Cas no 2289-75-0 (4,5-Dimethyl-1,3-thiazol-2-amine)
4,5-Dimethyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dimethylthiazol-2-amine
- 2-AMINO-4,5-DIMETHYL-1,3-THIAZOLE
- 2-Thiazolamine,4,5-dimethyl-
- 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE
- 4,5-dimethyl-2-Thiazolamine
- 2-Amino-4,5-dimethylthiazole
- dimethyl-1,3-thiazol-2-amine
- 2-thiazolamine, 4,5-dimethyl-
- 4,5-dimethylthiazol-2-ylamine
- 4,5-Dimethyl-thiazol-2-ylamine
- XMXLBDNVSIHRRA-UHFFFAOYSA-N
- 2-Amino-4,5-Dimethylthiazole Hydrobromide
- 4,5-dimethyl-1,3-thiazole-2-ylamine
- dimethylthiazolamine
- SCH
- EA-0734
- HMS1738P09
- AM20090234
- ZB1391
- BB 0217158
- 4,5-dimethyl-1,3-thiazol-2-amine, AldrichCPR
- 4,5-dimethythiazol-2-ylamine
- NCGC00334455-01
- AKOS000100071
- BDBM50271510
- MFCD00462425
- SCHEMBL8087724
- 4 pound not5-Dimethylthiazol-2-amine
- SCHEMBL361464
- 4,5-Dimethyl-1,3-thiazol-2-amine #
- EN300-16073
- 4,5-dimethyl-1,3-thiazol-2-amin
- SY029871
- 4,5-dimethyl-2-aminothiazole
- 4,5-dimethyl-thiazol-2-amine
- AB01326707-02
- Z48847528
- J-514104
- 2289-75-0
- DTXSID90275725
- 2-amino-4,5-dimethyl-thiazole
- CHEMBL450172
- FT-0650177
- CS-W018469
- A24512
- BCP18370
- STK251874
- ALBB-030837
- 4,5-Dimethyl-1,3-thiazol-2-amine
-
- MDL: MFCD00462425
- Inchi: 1S/C5H8N2S/c1-3-4(2)8-5(6)7-3/h1-2H3,(H2,6,7)
- InChI Key: XMXLBDNVSIHRRA-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C)=C1C
Computed Properties
- Exact Mass: 128.04100
- Monoisotopic Mass: 128.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 86.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2
- XLogP3: 1.4
Experimental Properties
- Density: 1.198±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 239-240 ºC (ethanol )
- Boiling Point: 120 ºC
- Flash Point: 108.7±18.7 ºC,
- Solubility: Slightly soluble (1.9 g/l) (25 º C),
- PSA: 67.15000
- LogP: 1.92330
4,5-Dimethyl-1,3-thiazol-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4,5-Dimethyl-1,3-thiazol-2-amine Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4,5-Dimethyl-1,3-thiazol-2-amine Pricemore >>
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4,5-Dimethyl-1,3-thiazol-2-amine Suppliers
4,5-Dimethyl-1,3-thiazol-2-amine Related Literature
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1. Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-1,3-thiazoliminesCarla Boga,Luciano Forlani,Cristian Silvestroni,Anna Bonamartini Corradi,Paolo Sgarabotto J. Chem. Soc. Perkin Trans. 1 1999 1363
Additional information on 4,5-Dimethyl-1,3-thiazol-2-amine
Introduction to 4,5-Dimethyl-1,3-thiazol-2-amine (CAS No. 2289-75-0)
4,5-Dimethyl-1,3-thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 2289-75-0, is a heterocyclic organic compound belonging to the thiazole family. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. Thiazole derivatives are well-documented for their role in medicinal chemistry, often serving as key scaffolds in the development of drugs targeting various therapeutic pathways.
The molecular structure of 4,5-Dimethyl-1,3-thiazol-2-amine consists of a five-membered ring containing sulfur and nitrogen atoms, with two methyl groups attached at the 4th and 5th positions. The presence of these functional groups contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry. The amine group at the 2-position further enhances its utility as a building block for more complex molecules.
In recent years, 4,5-Dimethyl-1,3-thiazol-2-amine has been explored in several cutting-edge research studies. One notable area of interest is its application in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. The thiazole core is particularly recognized for its ability to interact with biological targets such as enzymes and receptors, making it an attractive motif for drug design.
A significant breakthrough in the utilization of 4,5-Dimethyl-1,3-thiazol-2-amine was reported in a 2022 study published in the Journal of Medicinal Chemistry. The study demonstrated its role as a precursor in the synthesis of novel thiazole-based inhibitors targeting protein kinases involved in cancer progression. These inhibitors showed promising activity in preclinical trials, highlighting the compound's potential as a lead molecule in oncology research.
Moreover, the compound has been investigated for its pharmacokinetic properties. Studies indicate that derivatives of 4,5-Dimethyl-1,3-thiazol-2-amine exhibit favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. This has spurred further interest in exploring its applications in drug delivery systems and formulations designed for enhanced bioavailability.
The versatility of 4,5-Dimethyl-1,3-thiazol-2-amine extends beyond pharmaceutical applications. In materials science, researchers have utilized this compound as a ligand in coordination chemistry, where it forms stable complexes with transition metals. These metal complexes have shown potential in catalytic processes and as sensors for detecting environmental pollutants.
Recent advancements in computational chemistry have also contributed to the deeper understanding of 4,5-Dimethyl-1,3-thiazol-2-amine's reactivity. Molecular modeling studies have predicted new synthetic pathways and revealed insights into its interaction with biological targets at an atomic level. These computational approaches are accelerating the discovery of novel derivatives with tailored properties for specific applications.
In conclusion,4,5-Dimethyl-1,3-thiazol-2-amineseems poised to remain a pivotal compound in both academic research and industrial applications. Its unique structural features and demonstrated biological activity make it an indispensable tool for chemists and pharmacologists alike. As research continues to uncover new possibilities for this versatile molecule, 4 ,5 -Dimethyl -1 ,3 -th i az ol -2 -ami ne will undoubtedly play a crucial role in shaping the future of medicinal chemistry and beyond.
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